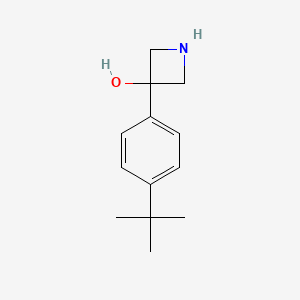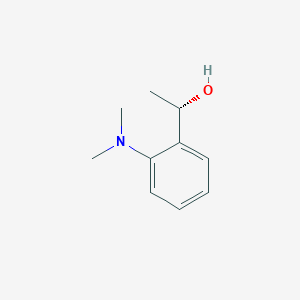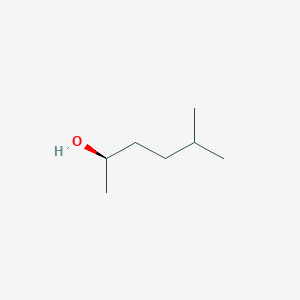
(2R)-5-methylhexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-5-Methylhexan-2-ol is an organic compound belonging to the class of secondary alcohols. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a hexane chain, with a methyl group (-CH3) on the fifth carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) configuration specifies the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-methylhexan-2-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of 5-methylhexan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperatures.
Grignard Reaction: Another approach is the Grignard reaction, where 5-methylhexylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding ketone using catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is efficient for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 5-methylhexan-2-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 5-methylhexane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 2-chloro-5-methylhexane or 2-bromo-5-methylhexane, respectively.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 5-Methylhexan-2-one
Reduction: 5-Methylhexane
Substitution: 2-Chloro-5-methylhexane, 2-Bromo-5-methylhexane
科学的研究の応用
(2R)-5-Methylhexan-2-ol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity is crucial for studying stereochemistry and chiral catalysis.
Biology: The compound serves as a model molecule for studying enzyme-catalyzed reactions involving secondary alcohols.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant odor and stability.
作用機序
The mechanism of action of (2R)-5-methylhexan-2-ol depends on its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its oxidation to the corresponding ketone. The pathways involved include:
Enzymatic Oxidation: The hydroxyl group is oxidized to a carbonyl group, facilitated by cofactors like NAD+ or NADP+.
Signal Transduction: In some cases, the compound may influence cellular signaling pathways by interacting with membrane receptors or intracellular proteins.
類似化合物との比較
(2R)-5-Methylhexan-2-ol can be compared with other similar secondary alcohols:
(2S)-5-Methylhexan-2-ol: The enantiomer of this compound, differing only in the spatial arrangement of atoms.
2-Hexanol: A secondary alcohol with a hydroxyl group on the second carbon but without the methyl group on the fifth carbon.
2-Methyl-2-hexanol: A secondary alcohol with a methyl group on the second carbon, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the methyl group, which influences its reactivity and applications in stereoselective synthesis.
特性
分子式 |
C7H16O |
|---|---|
分子量 |
116.20 g/mol |
IUPAC名 |
(2R)-5-methylhexan-2-ol |
InChI |
InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3/t7-/m1/s1 |
InChIキー |
ZDVJGWXFXGJSIU-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CCC(C)C)O |
正規SMILES |
CC(C)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


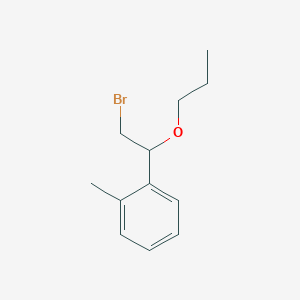
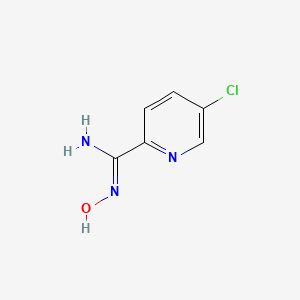


![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
![Benzo[b]thiophene-3-thiol](/img/structure/B13619459.png)

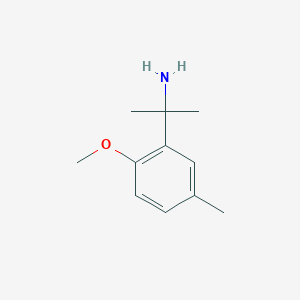
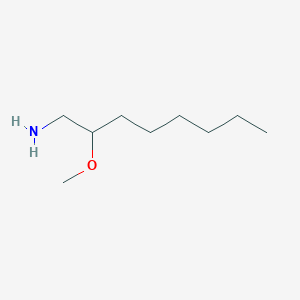

![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
